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Cat. No.: B1329424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of 3-
acetylphenanthrene, a versatile building block in medicinal chemistry and materials science.

The following application notes describe key reactions targeting the acetyl group, enabling the

synthesis of diverse derivatives for further investigation.

Introduction
Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons that have

garnered significant interest due to their presence in various natural products and their wide

range of biological activities, including anticancer, anti-inflammatory, and antimicrobial

properties.[1] 3-Acetylphenanthrene serves as a valuable starting material for the synthesis of

novel compounds with potentially enhanced or novel pharmacological profiles. The acetyl

moiety offers a reactive handle for a variety of chemical transformations, allowing for the

introduction of new functional groups and the modulation of the molecule's physicochemical

and biological properties. This document outlines protocols for the Willgerodt-Kindler reaction,

reduction, Baeyer-Villiger oxidation, and Claisen-Schmidt condensation of 3-
acetylphenanthrene.
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The acetyl group of 3-acetylphenanthrene can be readily transformed into a variety of other

functional groups. This section details the protocols for four key derivatization reactions.

Willgerodt-Kindler Reaction: Synthesis of 3-
Phenanthrylacetamides and Derivatives
The Willgerodt-Kindler reaction is a powerful method for converting aryl methyl ketones into the

corresponding thioamides, which can be subsequently hydrolyzed to amides or carboxylic

acids.[2][3] This reaction facilitates the extension of the carbon chain and the introduction of a

nitrogen-containing functional group.

Experimental Protocol: Synthesis of 2-(Phenanthren-3-yl)-1-morpholinoethan-1-thione

Materials:

3-Acetylphenanthrene

Morpholine

Sulfur powder

Solvent (e.g., DMF or solvent-free under microwave irradiation)[4][5]

Ethanol for recrystallization

Procedure:

In a reaction vessel, combine 3-acetylphenanthrene (1.0 eq), morpholine (2.0-3.0 eq),

and elemental sulfur (2.0-3.0 eq).[4]

The reaction can be conducted under solvent-free conditions using microwave irradiation

or by refluxing in a high-boiling solvent like DMF.[4][6]

Microwave Conditions: Irradiate the mixture in a domestic microwave oven (e.g., 900 W)

for a few minutes.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

Conventional Heating: Reflux the mixture in DMF for several hours, monitoring the

reaction by TLC.
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After completion, cool the reaction mixture to room temperature.

If a solvent was used, remove it under reduced pressure.

Purify the crude product by silica gel chromatography to obtain 2-(phenanthren-3-yl)-1-

morpholinoethan-1-thione.[4]

Subsequent Hydrolysis to 3-Phenanthrylacetic Acid:

The resulting thioamide can be hydrolyzed to the corresponding carboxylic acid.

Procedure:

Treat the thioamide with an aqueous solution of sodium hydroxide.

Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic

acid.

Collect the precipitate by filtration, wash with water, and dry to yield 3-phenanthrylacetic

acid.

Quantitative Data:

Product
Name

Starting
Material

Reagents Conditions Yield (%) Reference

2-

(Phenanthren

-3-yl)-1-

morpholinoet

han-1-thione

3-

Acetylphenan

threne

Morpholine,

Sulfur

Microwave,

solvent-free
Good [4]

3-

Phenanthryla

cetic Acid

Thioamide

derivative

NaOH (aq),

HCl (aq)
Reflux Good
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Characterization Data (Predicted for 3-Phenanthrylacetic Acid):

¹H NMR (CDCl₃): δ (ppm) ~3.8 (s, 2H, CH₂), 7.5-8.8 (m, 9H, Ar-H).

¹³C NMR (CDCl₃): δ (ppm) ~41 (CH₂), 123-135 (Ar-C), ~178 (C=O).

IR (KBr, cm⁻¹): ~1700 (C=O), 2500-3300 (O-H).

MS (EI): m/z (%) 236 (M⁺).

Starting Material Reagents

Intermediate Hydrolysis

Final Product

3-Acetylphenanthrene

2-(Phenanthren-3-yl)-1-
morpholinoethan-1-thione

Willgerodt-Kindler
Reaction

Morpholine, Sulfur

3-Phenanthrylacetic Acid

Hydrolysis

1. NaOH, H₂O, Δ
2. H₃O⁺

Click to download full resolution via product page

Reduction of the Carbonyl Group: Synthesis of 3-(1-
Hydroxyethyl)phenanthrene
The reduction of the acetyl group to a secondary alcohol is a fundamental transformation that

introduces a chiral center and a hydroxyl group, which can be further functionalized. Sodium
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borohydride is a mild and selective reducing agent for this purpose.[7]

Experimental Protocol:

Materials:

3-Acetylphenanthrene

Sodium borohydride (NaBH₄)

Methanol or Ethanol

Dichloromethane (DCM) or Diethyl ether

Aqueous HCl (e.g., 1 M)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Dissolve 3-acetylphenanthrene (1.0 eq) in methanol or ethanol in a round-bottom flask.

Cool the solution in an ice bath to 0 °C.

Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution.[8]

After the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature for 1-2 hours. Monitor the reaction progress by TLC.

Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

Remove the bulk of the alcohol solvent under reduced pressure.

Partition the residue between water and an organic solvent like DCM or diethyl ether.
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Separate the organic layer and wash it sequentially with water, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel or by recrystallization to

obtain 3-(1-hydroxyethyl)phenanthrene.

Quantitative Data:

Product
Name

Starting
Material

Reagents Conditions Yield (%) Reference

3-(1-

Hydroxyethyl)

phenanthrene

3-

Acetylphenan

threne

NaBH₄
Methanol, 0

°C to rt
High [7]

Characterization Data (Predicted):

¹H NMR (CDCl₃): δ (ppm) ~1.6 (d, 3H, CH₃), ~2.0 (br s, 1H, OH), ~5.1 (q, 1H, CH-OH), 7.5-

8.8 (m, 9H, Ar-H).

¹³C NMR (CDCl₃): δ (ppm) ~25 (CH₃), ~70 (CH-OH), 123-140 (Ar-C).

IR (KBr, cm⁻¹): ~3300 (O-H), 2850-3000 (C-H).

MS (EI): m/z (%) 222 (M⁺), 207 (M⁺ - CH₃).
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Dissolve 3-Acetylphenanthrene
in Methanol

Cool to 0 °C

Add NaBH₄ Portion-wise

Stir at Room Temperature

Quench with 1 M HCl

Remove Methanol

Extract with Organic Solvent

Wash with H₂O, NaHCO₃, Brine

Dry over Na₂SO₄

Purify (Chromatography/
Recrystallization)
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Baeyer-Villiger Oxidation: Synthesis of 3-Phenanthryl
Acetate
The Baeyer-Villiger oxidation converts ketones to esters using a peroxy acid, such as meta-

chloroperoxybenzoic acid (m-CPBA).[9][10] This reaction allows for the insertion of an oxygen

atom between the carbonyl carbon and an adjacent carbon atom.

Experimental Protocol:

Materials:

3-Acetylphenanthrene

meta-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Saturated aqueous sodium sulfite (Na₂SO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Dissolve 3-acetylphenanthrene (1.0 eq) in DCM in a round-bottom flask.

Add m-CPBA (1.1-1.5 eq) portion-wise to the solution at room temperature.[11]

Stir the reaction mixture at room temperature and monitor its progress by TLC. The

reaction may take several hours to days.

Upon completion, dilute the reaction mixture with DCM.

Wash the organic layer sequentially with saturated Na₂SO₃ solution (to destroy excess

peroxide), saturated NaHCO₃ solution (to remove m-chlorobenzoic acid), and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 3-phenanthryl

acetate.

Quantitative Data:

Product
Name

Starting
Material

Reagents Conditions Yield (%) Reference

3-

Phenanthryl

Acetate

3-

Acetylphenan

threne

m-CPBA DCM, rt Moderate [11]

Characterization Data (Predicted):

¹H NMR (CDCl₃): δ (ppm) ~2.3 (s, 3H, COCH₃), 7.5-8.8 (m, 9H, Ar-H).

¹³C NMR (CDCl₃): δ (ppm) ~21 (COCH₃), 121-150 (Ar-C), ~169 (C=O).

IR (KBr, cm⁻¹): ~1760 (C=O ester), 1200 (C-O).

MS (EI): m/z (%) 236 (M⁺).

3-Acetylphenanthrene

Criegee Intermediate

+

m-CPBA

3-Phenanthryl Acetate

Rearrangement

m-Chlorobenzoic Acid

Release
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Click to download full resolution via product page

Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an

aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[12] Chalcones

are an important class of compounds with a wide range of biological activities.

Experimental Protocol: Synthesis of (E)-1-(Phenanthren-3-yl)-3-(4-chlorophenyl)prop-2-en-1-

one

Materials:

3-Acetylphenanthrene

4-Chlorobenzaldehyde

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Ethanol or Methanol

Dilute aqueous HCl

Procedure:

Dissolve 3-acetylphenanthrene (1.0 eq) and 4-chlorobenzaldehyde (1.0-1.2 eq) in

ethanol or methanol in a round-bottom flask.[13]

Slowly add an aqueous solution of NaOH or KOH to the stirred mixture.

Stir the reaction at room temperature for several hours. The formation of a precipitate

often indicates product formation. Monitor the reaction by TLC.

After the reaction is complete, pour the mixture into a beaker of crushed ice and acidify

with dilute HCl.

Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a

cold ethanol/water mixture.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure

chalcone.

Quantitative Data:

Product
Name

Starting
Material

Reagents Conditions Yield (%) Reference

(E)-1-

(Phenanthren

-3-yl)-3-(4-

chlorophenyl)

prop-2-en-1-

one

3-

Acetylphenan

threne

4-

Chlorobenzal

dehyde,

NaOH

Ethanol, rt Good-High [13]

Characterization Data (Predicted):

¹H NMR (CDCl₃): δ (ppm) 7.3-8.8 (m, Ar-H and vinylic H).

¹³C NMR (CDCl₃): δ (ppm) 120-145 (Ar-C and vinylic C), ~190 (C=O).

IR (KBr, cm⁻¹): ~1660 (C=O), ~1600 (C=C).

MS (EI): m/z (%) 342/344 (M⁺, due to Cl isotopes).

3-Acetylphenanthrene

(E)-1-(Phenanthren-3-yl)-3-
(4-chlorophenyl)prop-2-en-1-one

+

4-Chlorobenzaldehyde NaOH/KOH

catalyst

Click to download full resolution via product page
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Biological Activity of Phenanthrene Derivatives
Phenanthrene derivatives have been reported to exhibit a range of biological activities, making

them attractive scaffolds for drug discovery. Studies have shown that various substituted

phenanthrenes possess cytotoxic effects against several human cancer cell lines.[14] For

instance, certain phenanthrene derivatives have demonstrated potent cytotoxicity against

glioblastoma and breast cancer cells.[15] The introduction of different functional groups through

derivatization can significantly impact the biological activity. For example, the conversion of the

acetyl group to other moieties can alter the molecule's ability to interact with biological targets,

potentially leading to enhanced efficacy or a different pharmacological profile. Further

screening of the derivatives described in these protocols against various cell lines and

biological targets is warranted to explore their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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